molecular formula C5H2FN3 B3046479 5-Fluoropyrazine-2-carbonitrile CAS No. 1246466-57-8

5-Fluoropyrazine-2-carbonitrile

Cat. No. B3046479
CAS RN: 1246466-57-8
M. Wt: 123.09
InChI Key: ZABZAXZUTUSDGA-UHFFFAOYSA-N
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Description

5-Fluoropyrazine-2-carbonitrile is a chemical compound with the CAS number 1246466-57-8 . It is used in various applications and is a part of the pyrrolopyrazine family, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring and a pyrazine ring . The molecular formula is C5H2FN3 and the molecular weight is 123.09 .


Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not detailed in the available resources, it’s known that pyrrolopyrazine derivatives, to which this compound belongs, exhibit various biological activities .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More detailed physical and chemical properties are not available in the resources.

Scientific Research Applications

Dopamine Receptor Imaging

5-Fluoropyrazine-2-carbonitrile derivatives are used in synthesizing ligands for dopamine receptors. These ligands are instrumental in in vitro studies for understanding the dopamine D4 subtype. This research is vital for developing Positron Emission Tomography (PET) imaging probes targeting dopamine receptors, providing insights into neurological conditions and potential therapies (Tietze et al., 2006).

Corrosion Inhibition

Derivatives of this compound, such as pyranopyrazole derivatives, have been investigated for their corrosion inhibition performance on mild steel in acidic solutions. These studies are essential in materials science, providing insights into the protection of metals in corrosive environments (Yadav et al., 2016).

Novel Compound Synthesis

The compound has been utilized in the synthesis of various novel compounds, such as 7-arylamino-substituted 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carbonitriles. These compounds are significant in drug discovery processes due to their potential medicinal properties and the simplicity of the synthesis method (Lim et al., 2015).

Heterocyclic Chemistry

In heterocyclic chemistry, this compound derivatives are crucial for understanding substitution reactions with amines, water, and alcohols. These reactions form the basis for synthesizing various heterocyclic compounds and contribute significantly to the field of organic chemistry (Hirano et al., 1982).

Pharmaceutical Research

In pharmaceutical research, this compound derivatives are used for developing novel Schiff bases with antimicrobial activity. These studies are crucial for the ongoing search for new antimicrobial agents in the fight against drug-resistant pathogens (Puthran et al., 2019).

Photophysical Properties

The derivatives of this compound have been studied for their photophysical properties, which are important in developing pH-responsive materials and H+ fluoroionophores for optical sensing applications. Such research contributes significantly to the fields of material science and sensor technology (Horak et al., 2019).

Safety and Hazards

5-Fluoropyrazine-2-carbonitrile is associated with several hazards. It is harmful if swallowed and may cause skin irritation and serious eye damage. It may also cause respiratory irritation. It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

5-fluoropyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2FN3/c6-5-3-8-4(1-7)2-9-5/h2-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABZAXZUTUSDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801304186
Record name 5-Fluoro-2-pyrazinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1246466-57-8
Record name 5-Fluoro-2-pyrazinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246466-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-pyrazinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoropyrazine-2-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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